molecular formula C7H8O5S B15277153 3-Formylbenzenesulfonic acid hydrate

3-Formylbenzenesulfonic acid hydrate

Cat. No.: B15277153
M. Wt: 204.20 g/mol
InChI Key: NEEFBSAEDWVVPL-UHFFFAOYSA-N
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Description

3-Formylbenzenesulfonic acid hydrate is an organic compound with the molecular formula C7H6O4S. It is a derivative of benzenesulfonic acid, where a formyl group is attached to the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formylbenzenesulfonic acid hydrate typically involves the sulfonation of benzaldehyde. One common method is the reaction of benzaldehyde with sulfur trioxide or chlorosulfonic acid, followed by hydrolysis to yield the sulfonic acid derivative. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and yields higher purity products. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Formylbenzenesulfonic acid hydrate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Electrophiles like halogens or nitro groups in the presence of a catalyst.

Major Products Formed

    Oxidation: 3-Carboxybenzenesulfonic acid.

    Reduction: 3-Hydroxybenzenesulfonic acid.

    Substitution: Various substituted benzenesulfonic acids depending on the electrophile used.

Scientific Research Applications

3-Formylbenzenesulfonic acid hydrate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions involving sulfonic acid derivatives.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Formylbenzenesulfonic acid hydrate involves its ability to participate in various chemical reactions due to the presence of both the formyl and sulfonic acid groups. These functional groups allow the compound to act as both an electrophile and a nucleophile, facilitating a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

    2-Formylbenzenesulfonic acid: Similar structure but with the formyl group in the ortho position.

    4-Formylbenzenesulfonic acid: Similar structure but with the formyl group in the para position.

    Benzenesulfonic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.

Uniqueness

3-Formylbenzenesulfonic acid hydrate is unique due to the position of the formyl group, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the chemical behavior and applications of the compound compared to its isomers.

Properties

Molecular Formula

C7H8O5S

Molecular Weight

204.20 g/mol

IUPAC Name

3-formylbenzenesulfonic acid;hydrate

InChI

InChI=1S/C7H6O4S.H2O/c8-5-6-2-1-3-7(4-6)12(9,10)11;/h1-5H,(H,9,10,11);1H2

InChI Key

NEEFBSAEDWVVPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)C=O.O

Origin of Product

United States

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